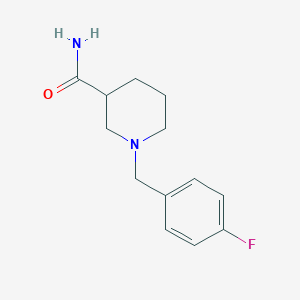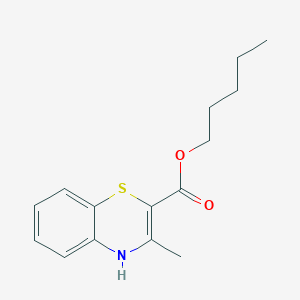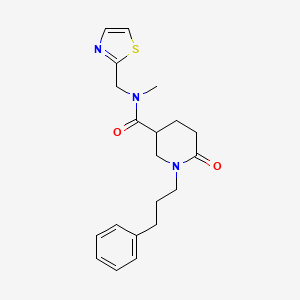
N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide, also known as MDPT, is a novel synthetic compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anxiolytic effects. N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has been shown to enhance the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce pain sensitivity in animal models, suggesting its potential use as an analgesic. N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as arthritis. In addition, N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide is its ease of synthesis, making it readily available for research purposes. N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has also been shown to have a wide range of biological activities, making it a versatile compound for studying various physiological and pathological processes. However, one of the limitations of N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide is its relatively low potency compared to other compounds with similar biological activities. This may limit its use in certain experiments where high potency is required.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has been shown to have neuroprotective effects in animal models, suggesting its potential use in slowing down or preventing the progression of these diseases. Another area of interest is its potential use as an analgesic. Further research is needed to determine its efficacy and safety in humans. Lastly, N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide may also have potential applications in the field of synthetic biology, where it can be used as a building block for the synthesis of novel compounds with desired biological activities.
Conclusion:
In conclusion, N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and anxiolytic effects. N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to its use, N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide remains a versatile compound for studying various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
N-(3-methylphenyl)-4,5-diphenyl-3-thiophenecarboxamide can be synthesized using a simple and cost-effective method. The synthesis involves the reaction of 3-methylbenzoyl chloride with thiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with diphenylamine in the presence of a base. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NOS/c1-17-9-8-14-20(15-17)25-24(26)21-16-27-23(19-12-6-3-7-13-19)22(21)18-10-4-2-5-11-18/h2-16H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKYFBDMDRAQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4,5-diphenylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)



![(3S*)-4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5151908.png)
![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![2,4-dichloro-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5151922.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)
![methyl 4-({[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151951.png)
![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)

